molecular formula C20H22N2O5 B5323614 2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate

2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate

Cat. No. B5323614
M. Wt: 370.4 g/mol
InChI Key: OCUPISKBZNLRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate, also known as DMNPB, is a chemical compound used in scientific research. It belongs to the family of nitrobenzoates and is widely used in biochemical and physiological studies.

Mechanism of Action

2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate is a fluorescent probe that binds to proteins and changes its fluorescence intensity upon binding. This change in fluorescence intensity is used to study the binding of ligands to proteins. This compound has a high affinity for proteins, making it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is used solely as a tool for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate in lab experiments is its high purity, which ensures accurate and reliable results. This compound is also highly fluorescent, making it easy to detect and measure. However, this compound has limitations in terms of its specificity for certain proteins. It may also interfere with the function of some proteins, leading to inaccurate results.

Future Directions

2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate has many potential future directions in scientific research. One possible direction is the development of new fluorescent probes that are more specific for certain proteins. Another direction is the use of this compound in drug discovery, where it can be used to screen potential drug candidates for their binding to proteins. This compound can also be used to study protein-protein interactions and protein-DNA interactions. Overall, this compound has many potential applications in scientific research, and its use is likely to continue to grow in the future.

Synthesis Methods

The synthesis of 2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate involves the reaction of 2,5-dimethyl-4-(4-morpholinylmethyl)phenol with 3-nitrobenzoyl chloride in the presence of a base. The product is then purified by recrystallization. This method yields a high purity of this compound, making it suitable for scientific research.

Scientific Research Applications

2,5-dimethyl-4-(4-morpholinylmethyl)phenyl 3-nitrobenzoate is widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins. It is also used as a tool for studying the binding of drugs to receptors and the mechanism of drug action. This compound has been used to study the binding of various ligands to proteins, including enzymes, transporters, and receptors. It has also been used to study the binding of drugs to G protein-coupled receptors (GPCRs).

properties

IUPAC Name

[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-14-11-19(15(2)10-17(14)13-21-6-8-26-9-7-21)27-20(23)16-4-3-5-18(12-16)22(24)25/h3-5,10-12H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUPISKBZNLRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.